3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and a 3,5-dimethyl-1,2-oxazol-4-yl group at the 5-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 3,5-dimethyl-4-nitroisoxazole can be reduced to form 3,5-dimethyl-1,2-oxazole.
Coupling Reaction: The final step involves coupling the 3-chlorobenzoic acid with the 3,5-dimethyl-1,2-oxazole under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: The compound may be used as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific biological context and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4,5-dihydro-5,5-dimethylisoxazole: This compound shares the oxazole ring structure but lacks the benzoic acid moiety.
3-Chloro-5,5-dimethyl-4,5-dihydro-1,2-oxazole: Similar in structure but differs in the position of the chloro group and the presence of the benzoic acid group.
Uniqueness
3-Chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid is unique due to the combination of the chloro-substituted benzoic acid and the 3,5-dimethyl-1,2-oxazole moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1261901-00-1 |
---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
3-chloro-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzoic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-6-11(7(2)17-14-6)8-3-9(12(15)16)5-10(13)4-8/h3-5H,1-2H3,(H,15,16) |
InChI Key |
VYQAANLMCZVEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.